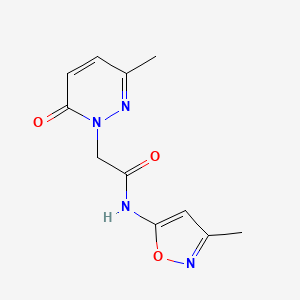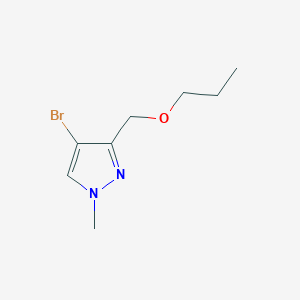
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a 2-oxo-1,2-dihydropyridin-3-yl group, which is a type of heterocyclic compound . It also contains a 1,2,4-oxadiazol-5-yl group, another type of heterocycle, and a phenylbutanamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. Its reactivity would likely depend on factors like the electrophilicity of the carbonyl carbon in the amide group, or the nucleophilicity of the nitrogen atoms in the heterocycles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have investigated its potential as an antiviral agent (Chitra et al ), an anticancer compound (Mayer et al ), and an antibacterial agent (Yadlapalli et al ). Its diverse biological activities stem from its ability to interact with specific cellular targets, making it an exciting area of study for medicinal chemists.
Organic Synthesis and Heterocyclic Chemistry
The Biginelli reaction, which produces 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidines (THPMs), involves three components: urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound (Kappe ). AKOS025328031 fits this framework and can be synthesized using mild conditions. Researchers continue to explore new synthetic methods for THPMs, emphasizing operational simplicity, economic viability, and selectivity (Ling et al ).
Heavy Oil Recovery
In the field of petroleum engineering, polymers play a crucial role in enhancing oil recovery. AKOS025328031 has been studied for its ability to increase heavy oil recovery by over 20% (Su et al ). Researchers face challenges in maintaining polymer viscosity during surface injection and reservoir conditions, but the success of polymer flooding in heavy oil fields (China, Turkey, and Oman) demonstrates its potential (Rani et al ).
Coordination Chemistry
Complexes involving AKOS025328031 derivatives have been explored. For instance, 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Cu(II) complexes exhibit varying biological activities based on the substituent Y (NH2, NHMe, NHEt, or NHPh) (Milović et al ). These studies highlight the compound’s versatility in coordination chemistry.
Material Science
AKOS025328031’s structure suggests potential applications in material science. Researchers have investigated its antioxidant properties (Ismaili et al ) and calcium channel inhibition (Ismaili et al ). These properties could be harnessed for developing novel materials with specific functionalities.
Selenium-Containing Compounds
AKOS025328031 contains selenium atoms, which are of interest due to their biological significance. The synthesis of selenium-containing compounds, such as diselanes, provides a platform for exploring their reactivity and potential applications (Kamali & Mohammadzadeh ).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-13(12-7-4-3-5-8-12)17(23)20-11-15-21-16(22-25-15)14-9-6-10-19-18(14)24/h3-10,13H,2,11H2,1H3,(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPAGZQMFBCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2578752.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2578755.png)

![methyl 2-[({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2578757.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2578760.png)



![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)


![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)